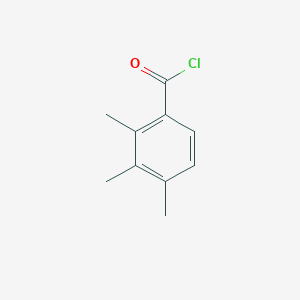

2,3,4-Trimethylbenzoyl chloride

描述

BenchChem offers high-quality 2,3,4-Trimethylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trimethylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

90918-98-2 |

|---|---|

分子式 |

C10H11ClO |

分子量 |

182.64 g/mol |

IUPAC 名称 |

2,3,4-trimethylbenzoyl chloride |

InChI |

InChI=1S/C10H11ClO/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3 |

InChI 键 |

DLZRDFNRFCGXNV-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)C)C |

产品来源 |

United States |

2,3,4-Trimethylbenzoyl chloride CAS number

An In-Depth Technical Guide to 2,3,4-Trimethylbenzoyl Chloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethylbenzoyl chloride, a specialized acyl chloride and a valuable reagent in synthetic organic chemistry. Due to its nature as a reactive intermediate, it is typically synthesized on-demand from its stable precursor, 2,3,4-trimethylbenzoic acid. This document details the identity and properties of the precursor, provides validated protocols for the synthesis of the target acyl chloride, explores its potential applications in research and drug development, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who require a functional understanding of this compound for advanced synthesis.

Chemical Identity and Precursor

Direct commercial availability and a dedicated CAS number for 2,3,4-trimethylbenzoyl chloride are not prominently documented, a common characteristic for reactive acyl chlorides that are not typically isolated and stored long-term. Instead, it is almost exclusively prepared from its corresponding carboxylic acid immediately before use.

The stable and well-documented precursor is 2,3,4-Trimethylbenzoic Acid .

-

IUPAC Name: 2,3,4-trimethylbenzoic acid

The target compound, 2,3,4-trimethylbenzoyl chloride, is derived from this acid.

-

IUPAC Name: 2,3,4-trimethylbenzoyl chloride

-

Molecular Formula: C₁₀H₁₁ClO

-

Molecular Weight: 182.65 g/mol

Below is a diagram illustrating the chemical structures of the precursor and the target acyl chloride.

Caption: Conversion of 2,3,4-Trimethylbenzoic Acid to 2,3,4-Trimethylbenzoyl Chloride.

Physicochemical Properties

The properties of the stable precursor, 2,3,4-trimethylbenzoic acid, are well-documented. The properties for the target acyl chloride are predicted based on its structure and data from analogous compounds like the 2,4,6-isomer.

| Property | 2,3,4-Trimethylbenzoic Acid | 2,3,4-Trimethylbenzoyl Chloride (Predicted/Analog Data) |

| CAS Number | 1076-47-7[1][2] | Not available |

| Molecular Formula | C₁₀H₁₂O₂[1][2] | C₁₀H₁₁ClO |

| Molecular Weight | 164.20 g/mol [1][3] | 182.65 g/mol [4][5] |

| Appearance | White to yellow solid | Colorless to light yellow liquid |

| Boiling Point | Not available | ~140-145 °C at reduced pressure (e.g., 60 mmHg)[6] |

| Density | Not available | ~1.1 g/mL at 25 °C[7] |

| Solubility | Insoluble in water; soluble in organic solvents. | Reacts with water and alcohols; soluble in aprotic solvents. |

| Storage Temperature | Room temperature | 2-8°C under inert atmosphere[5][7] |

Synthesis of 2,3,4-Trimethylbenzoyl Chloride

The most reliable and industrially relevant method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common choice due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Highly effective and cost-efficient. The reaction drives to completion as the byproducts are gases that escape the reaction mixture. This is the preferred method for industrial-scale production.

-

Oxalyl Chloride ((COCl)₂): A milder and often faster alternative, typically used with a catalytic amount of N,N-dimethylformamide (DMF). It is excellent for smaller-scale laboratory syntheses where reaction conditions need to be carefully controlled. The byproducts (CO, CO₂, HCl) are also gaseous.

-

Triphosgene (BTC): A solid, safer alternative to highly toxic phosgene gas. It allows for precise stoichiometry and often proceeds under mild conditions, making it suitable for sensitive substrates.[8]

The synthesis from 2,3,4-trimethylbenzoic acid using thionyl chloride is depicted below.

Caption: Synthesis of 2,3,4-Trimethylbenzoyl Chloride via Thionyl Chloride.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for converting benzoic acids to benzoyl chlorides.[9][10]

Objective: To synthesize 2,3,4-trimethylbenzoyl chloride from 2,3,4-trimethylbenzoic acid.

Materials:

-

2,3,4-Trimethylbenzoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂, 2-3 equivalents, excess)

-

Anhydrous toluene or dichloromethane (DCM) as solvent (optional)

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is moisture-free by flame-drying under vacuum or oven-drying.

-

Reagent Charging: In a fume hood, charge the flask with 2,3,4-trimethylbenzoic acid (e.g., 10.0 g, 60.9 mmol).

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (e.g., 13.3 mL, 182.7 mmol, 3 eq.) to the flask. The addition may cause initial gas evolution. A solvent like anhydrous toluene can be added if desired.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation using a rotary evaporator.

-

Purification: The crude 2,3,4-trimethylbenzoyl chloride can be purified by fractional distillation under reduced pressure.

-

Storage: The final product is a moisture-sensitive liquid and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at 2-8°C.

Applications in Research and Drug Development

Acyl chlorides are powerful acylating agents, making them indispensable building blocks in organic synthesis. 2,3,4-Trimethylbenzoyl chloride serves as a key intermediate for introducing the 2,3,4-trimethylbenzoyl moiety into target molecules.

-

Pharmaceutical Synthesis: Benzoyl chlorides are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[11] The trimethyl-substituted benzoyl group can be used to modify a molecule's steric and electronic properties, potentially enhancing its lipophilicity, metabolic stability, or binding affinity to a biological target. It is used in the synthesis of antibiotics and antihistamine drugs.[12]

-

Protection of Functional Groups: The reagent can be used to protect hydroxyl (-OH) and amino (-NH₂) groups as their corresponding mesitoate esters and amides. These protecting groups are robust but can be removed under specific conditions.

-

Agrochemicals and Dyes: Similar to its isomers, this compound can serve as an intermediate in the manufacture of pesticides, herbicides, and specialty dyes, where the substituted aromatic ring is a core component.[11]

Workflow: Esterification using 2,3,4-Trimethylbenzoyl Chloride

The following diagram illustrates a typical workflow for using the synthesized acyl chloride in an esterification reaction.

Caption: General workflow for an esterification reaction.

Safety and Handling

2,3,4-Trimethylbenzoyl chloride is a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

Hazards: Causes severe skin burns and eye damage.[13] Reacts violently with water, releasing toxic hydrogen chloride gas.

-

PPE: Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Always handle under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture. Use dry glassware and solvents.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and bases. Keep the container tightly sealed under an inert atmosphere.

Conclusion

2,3,4-Trimethylbenzoyl chloride is a valuable, reactive intermediate in organic synthesis, prized for its ability to introduce the sterically hindered and electronically distinct 2,3,4-trimethylbenzoyl group. While not commonly available commercially, its straightforward synthesis from the stable precursor 2,3,4-trimethylbenzoic acid makes it accessible for advanced applications in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective use in the laboratory.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2,3,4-Trimethylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2,3,4-TRIMETHYLBENZOIC ACID, 95% Purity, C10H12O2, 100 mg. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2,4,6-Trimethylbenzoyl chloride, 97%. Retrieved from [Link]

-

Patsnap. (2020). Preparation method for 2-4-6-trimethylbenzoyl chloride. Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetramethylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene. (n.d.). 2,4,6-Trimethylbenzoyl Chloride | High-Quality Synthesis. Retrieved from [Link]

-

Chemspace. (n.d.). 2,3,4-trimethoxybenzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4,6-Trimethylbenzoyl chloride (CAS 938-18-1). Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylbenzoyl chloride. Retrieved from [Link]

Sources

- 1. 2,3,4-Trimethylbenzoic acid [webbook.nist.gov]

- 2. 2,3,4-Trimethylbenzoic acid | C10H12O2 | CID 14103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 2,4,6-三甲基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Manufacturers of 2,4,6-Trimethylbenzoyl chloride, 97%, CAS 938-18-1, T 2198, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. 2,4,6-Trimethylbenzoyl chloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,4,6-Trimethylbenzoyl chloride 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. longchangchemical.com [longchangchemical.com]

- 12. 2,4,6-Trimethylbenzoyl Chloride | High-Quality Synthesis. [byhydrotalcite.com]

- 13. fishersci.com [fishersci.com]

2,3,4-Trimethylbenzoyl Chloride: Molecular Architecture, Synthetic Pathways, and Application in Advanced Therapeutics

Executive Summary

As a highly specialized acylating agent, 2,3,4-Trimethylbenzoyl chloride (2,3,4-TMBC) occupies a privileged space in modern organic synthesis. While its highly symmetric isomer (2,4,6-trimethylbenzoyl chloride) dominates the polymer industry as a precursor to photoinitiators, the asymmetric steric environment of the 2,3,4-isomer provides distinct regiocontrol and tunable reactivity. This in-depth technical guide explores the physicochemical profile of 2,3,4-TMBC, its mechanistic role in advanced drug development, and field-proven protocols for its synthesis and application.

Molecular Architecture & Physicochemical Profiling

The chemical behavior of 2,3,4-TMBC is dictated by its unique steric and electronic topography. The molecule features a benzene ring substituted with electron-donating methyl groups at the C2, C3, and C4 positions, with the acyl chloride moiety anchored at C1[1].

Causality in Structural Reactivity: The ortho-methyl group at the C2 position introduces moderate steric hindrance around the highly electrophilic carbonyl carbon. This shielding effect makes 2,3,4-TMBC significantly more stable against spontaneous ambient hydrolysis compared to unsubstituted benzoyl chloride. However, because it lacks the dual ortho-substitution of the 2,4,6-isomer, it remains highly reactive toward targeted nucleophilic attack (amines and alcohols). This "Goldilocks" reactivity profile allows for high-yielding Schotten-Baumann acylations with minimal degradation.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2,3,4-Trimethylbenzoyl chloride |

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| Precursor | 2,3,4-Trimethylbenzoic acid (CAS: 1076-47-7) |

| Appearance | Colorless to pale yellow liquid |

| Reactivity Profile | Moisture-sensitive electrophile; reacts exothermically with protic solvents |

Mechanistic Role in Drug Development and Material Science

The lipophilic nature and metabolic stability conferred by the 2,3,4-trimethylbenzoyl group make it a highly desirable pharmacophore and structural motif in both pharmaceuticals and advanced materials.

-

Anti-Inflammatory Therapeutics: In the development of novel synephrine derivatives, 2,3,4-TMBC is utilized to acylate specific functional groups. The resulting compounds exhibit potent anti-inflammatory properties without triggering the severe side effects typically associated with synthetic glucocorticoids[2]. The bulky trimethylated ring enhances cellular permeability while resisting rapid enzymatic cleavage.

-

Neurodegenerative Disease Modulators: 2,3,4-TMBC is a critical building block in the synthesis of 1,2,4-thiadiazole derivatives. These compounds are engineered to counteract the cytotoxic properties of α -synuclein amyloidogenesis, a primary pathological hallmark of Parkinson's disease and Alzheimer's disease[3].

-

Radical Initiators for Polymerization: Beyond pharmaceuticals, 2,3,4-TMBC is employed to synthesize asymmetric dibenzoyl peroxides. The specific steric bulk of the 2,3,4-substitution lowers the thermal decomposition temperature of the resulting peroxide, optimizing it as an initiator for the radical polymerization of polypropylene[4].

Experimental Workflows: Synthesis & Acylation Protocols

As a Senior Application Scientist, I emphasize that successful utilization of 2,3,4-TMBC relies on rigorous moisture control and the strategic selection of reagents to prevent side reactions on the electron-rich aromatic ring.

Protocol A: Synthesis of 2,3,4-Trimethylbenzoyl Chloride

Objective: Convert 2,3,4-trimethylbenzoic acid to the active acyl chloride.

Causality in Reagent Selection: While thionyl chloride ( SOCl2 ) is a standard chlorinating agent, it often requires elevated temperatures (reflux). Heating an electron-rich polymethylated benzene ring in the presence of electrophiles risks Friedel-Crafts self-condensation or α -chlorination of the methyl groups. Therefore, Oxalyl chloride activated by catalytic DMF is chosen. This generates a highly reactive Vilsmeier-Haack intermediate (chloroiminium ion) that drives the chlorination to completion at mild temperatures (0°C to RT), preserving chemoselectivity.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 2,3,4-trimethylbenzoic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Catalysis: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 equivalents of Oxalyl chloride dropwise. Observation: Effervescence will occur as CO2 and CO gases are evolved.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases and the solution becomes homogeneous.

-

Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield crude 2,3,4-TMBC as a pale yellow liquid. Use immediately for downstream acylation.

Protocol B: Schotten-Baumann Acylation Workflow

Objective: Couple 2,3,4-TMBC with a target nucleophile (amine/alcohol).

Causality in Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). DIPEA's significant steric bulk prevents it from acting as a competing nucleophile, ensuring it functions purely as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the target amine, driving the equilibrium forward.

Step-by-Step Methodology:

-

Dissolve 1.0 equivalent of the target nucleophile in anhydrous DCM.

-

Add 2.0 equivalents of DIPEA. Cool the mixture to 0°C.

-

Dissolve the freshly prepared 2,3,4-TMBC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the nucleophile solution.

-

Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

Logical Workflow Visualization

The following diagram maps the logical relationship between the precursors, catalytic activation, and the final acylation event in API synthesis.

Synthesis and Acylation Workflow of 2,3,4-Trimethylbenzoyl Chloride in API Development.

References

- Source: Google Patents (US7495130B2)

- Source: Google Patents (EP1963255A1)

- Source: Google Patents (US9234087B2)

- Source: Google Patents (CA2641453C)

Sources

- 1. US7495130B2 - Method for producing substituted arylcarboxylic acid chlorides - Google Patents [patents.google.com]

- 2. EP1963255A1 - Synephrine derivatives useful as anti-inflammatory agents - Google Patents [patents.google.com]

- 3. CA2641453C - Thiadiazole derivatives for the treatment of neuro degenerative diseases - Google Patents [patents.google.com]

- 4. US9234087B2 - Preparation for initiating radical reactions - Google Patents [patents.google.com]

Synthesis of 2,3,4-Trimethylbenzoyl Chloride: A Technical Guide for Advanced Applications

Executive Summary & Mechanistic Rationale

2,3,4-Trimethylbenzoyl chloride is a highly specialized acyl halide intermediate utilized in the synthesis of advanced photoinitiators, specialty peroxides, and targeted active pharmaceutical ingredients (APIs) such as synephrine derivatives[1][2]. The synthesis of this compound relies on the conversion of 2,3,4-trimethylbenzoic acid.

The primary challenge in this synthesis is the steric hindrance imparted by the continuous methyl substitution at the 2, 3, and 4 positions of the aromatic ring. Specifically, the ortho-methyl group at the 2-position creates a sterically congested environment around the carboxylate moiety[3]. To overcome this activation barrier without resorting to excessively harsh thermal conditions that could degrade the electron-rich aromatic system, the selection of an appropriate chlorinating agent and a highly electrophilic catalyst is paramount.

Reagent Selection & Synthesis Workflow

The conversion of a carboxylic acid to an acyl chloride is fundamentally driven by the irreversible expulsion of gaseous byproducts, pushing the reaction equilibrium forward via Le Chatelier’s principle[4][5]. Two primary reagent systems are employed:

-

Thionyl Chloride ( SOCl2 ) : A robust, industrial-scale reagent that generates sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ) gases[4]. It is typically used in excess as both the reactant and the solvent[6].

-

Oxalyl Chloride ( (COCl)2 ) : A milder, highly reactive alternative that operates efficiently at room temperature, generating carbon monoxide ( CO ), carbon dioxide ( CO2 ), and HCl gases[4][7].

Workflow for synthesizing 2,3,4-trimethylbenzoyl chloride via two primary reagent pathways.

The Role of DMF Catalysis (Vilsmeier-Haack Activation)

For sterically hindered substrates like 2,3,4-trimethylbenzoic acid, the un-catalyzed reaction with SOCl2 can be sluggish. The addition of a catalytic amount of N,N-dimethylformamide (DMF) fundamentally alters the reaction kinetics[5][7].

Causality of the Catalyst: DMF reacts rapidly with either oxalyl chloride or thionyl chloride to form a highly electrophilic chloroiminium ion (a Vilsmeier-type intermediate)[4][5]. This intermediate is significantly more electrophilic than the bulk chlorinating agents. It rapidly attacks the sterically hindered carboxylic acid oxygen, forming a tetrahedral intermediate that collapses to yield the acyl chloride while regenerating the DMF catalyst[7].

Catalytic cycle of DMF forming a Vilsmeier-type intermediate to accelerate acylation.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems. The physical and chemical feedback loops inherent in the procedures confirm successful progression without requiring immediate offline analysis.

Protocol A: Oxalyl Chloride with Catalytic DMF (Preferred for High Purity)

This method is ideal for bench-scale synthesis where mild conditions are required to prevent thermal degradation[6].

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,3,4-trimethylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.2 M suspension.

-

Catalyst Addition: Add 0.05 equivalents of anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Introduce oxalyl chloride (1.2 eq) dropwise via an addition funnel.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours[6].

-

Self-Validation Checkpoint 1 (Visual & Kinetic): The reaction is complete when the heterogeneous suspension becomes a clear, homogeneous solution, and the evolution of gas (monitored via an inert gas bubbler) completely ceases[5].

-

Isolation: Concentrate the mixture under reduced pressure to strip the DCM solvent and any unreacted, volatile oxalyl chloride.

Protocol B: Thionyl Chloride (Robust Scale-Up)

This method utilizes SOCl2 as both the reagent and the solvent, making it highly efficient for larger-scale operations[5][6].

-

Preparation: Charge a flask with 2,3,4-trimethylbenzoic acid (1.0 eq).

-

Reagent Addition: Add neat thionyl chloride (3.0 to 5.0 eq).

-

Catalyst Addition: Add 1–2 drops of DMF to initiate the Vilsmeier-Haack activation[5].

-

Reaction Propagation: Equip the flask with a reflux condenser attached to a gas scrubber (to neutralize SO2 and HCl vapors). Heat the mixture to reflux (75–80 °C) for 3 to 5 hours[5][6].

-

Self-Validation Checkpoint 2 (Visual): The dissolution of the solid acid into a clear, pale-yellow liquid indicates quantitative conversion.

-

Isolation: Distill off the excess SOCl2 under vacuum. Caution: Water must be strictly excluded during workup, as moisture rapidly hydrolyzes both the reagent and the acyl chloride product back to the carboxylic acid[5].

Quantitative Data & Reaction Parameters

The following table summarizes the operational parameters and expected outcomes for both synthetic pathways, allowing researchers to optimize based on available infrastructure.

| Parameter | Protocol A: Oxalyl Chloride / DMF | Protocol B: Thionyl Chloride / DMF |

| Reagent Equivalents | 1.2 eq | 3.0 - 5.0 eq (Acts as solvent) |

| Catalyst | 0.05 eq DMF | 1-2 drops DMF |

| Solvent | Anhydrous Dichloromethane (DCM) | Neat (None required) |

| Temperature Profile | 0 °C → Room Temperature | Reflux (75 - 80 °C) |

| Reaction Time | 2 - 4 hours | 3 - 5 hours |

| Gaseous Byproducts | CO , CO2 , HCl | SO2 , HCl |

| Typical Yield | > 95% (High purity) | > 90% (Requires vacuum distillation) |

Analytical Validation

To definitively confirm the synthesis of 2,3,4-trimethylbenzoyl chloride, offline analytical validation is required:

-

FTIR Spectroscopy (Self-Validation Checkpoint 3): The starting material, 2,3,4-trimethylbenzoic acid, exhibits a broad carboxylic O−H stretch between 3300–2500 cm⁻¹ and a carbonyl C=O stretch at ~1695 cm⁻¹[3]. Successful conversion is confirmed by the complete disappearance of the O−H band and a distinct shift of the carbonyl peak to the acyl chloride region (~1770–1790 cm⁻¹).

-

Derivatization for GC-MS: Because acyl chlorides can degrade on standard gas chromatography columns, quench a 10 μL aliquot of the product with anhydrous methanol to form methyl 2,3,4-trimethylbenzoate. This stable ester can then be cleanly analyzed via GC-MS to confirm the structural integrity of the aromatic core.

References

-

Making acid chlorides from carboxylic acids - Chemistry, blogspot.com, 4

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF - YouTube, youtube.com, 7

-

2,4,6-Trimethylbenzoic Acid - Benchchem, benchchem.com, 3

-

Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2): Quick Summary, orgosolver.com, 5

-

Acid to Acid Chloride - Common Conditions, commonorganicchemistry.com, 6

-

EP1963255A1 - Synephrine derivatives useful as anti-inflammatory agents, google.com/patents, 1

-

US9234087B2 - Preparation for initiating radical reactions, google.com/patents, 2

Sources

- 1. EP1963255A1 - Synephrine derivatives useful as anti-inflammatory agents - Google Patents [patents.google.com]

- 2. US9234087B2 - Preparation for initiating radical reactions - Google Patents [patents.google.com]

- 3. 2,4,6-Trimethylbenzoic Acid [benchchem.com]

- 4. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

Steric effects of 2,3,4-trimethyl substitution on benzoyl chloride

An In-depth Technical Guide to the Steric and Electronic Effects of 2,3,4-Trimethyl Substitution on Benzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the steric and electronic effects of 2,3,4-trimethyl substitution on the reactivity and spectroscopic properties of benzoyl chloride. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes fundamental principles of physical organic chemistry to predict the behavior of 2,3,4-trimethylbenzoyl chloride. By examining the distinct contributions of methyl groups at the ortho, meta, and para positions, this guide offers a framework for anticipating the molecule's utility in acylation reactions and for interpreting its spectral data. Detailed, field-proven protocols for the synthesis and characterization of substituted benzoyl chlorides are provided, enabling practitioners to apply these insights in a laboratory setting.

Introduction: The Interplay of Steric and Electronic Effects in Benzoyl Chlorides

Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, serving as potent acylating agents for the formation of esters, amides, and ketones.[1][2] The reactivity of the benzoyl chloride moiety is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, modulated by the electronic and steric nature of substituents on the aromatic ring.

-

Electronic Effects: Substituents alter the electron density at the carbonyl carbon through inductive and resonance effects. Electron-donating groups (EDGs), such as alkyl groups, increase electron density, thereby reducing the partial positive charge on the carbonyl carbon and decreasing its reactivity towards nucleophiles.[3] Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and reactivity.

-

Steric Effects: Bulky substituents, particularly at the ortho positions, can physically impede the trajectory of an incoming nucleophile, slowing the rate of reaction. This steric hindrance is a critical factor in determining the substrate scope and reaction conditions for acylation reactions.

The 2,3,4-trimethylbenzoyl chloride molecule presents a unique case where both steric and electronic effects are in play, arising from the specific placement of the three methyl groups. This guide will dissect these effects to build a comprehensive reactivity and characterization profile.

Synthesis of 2,3,4-Trimethylbenzoyl Chloride

The most common and efficient method for the synthesis of substituted benzoyl chlorides is the reaction of the corresponding benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Both reagents are effective, with the choice often depending on the scale of the reaction and the desired purity of the final product.

Recommended Synthetic Workflow

The general workflow for the synthesis of 2,3,4-trimethylbenzoyl chloride from 2,3,4-trimethylbenzoic acid is depicted below. This process involves the conversion of the carboxylic acid to the acid chloride, followed by purification to remove excess chlorinating agent and byproducts.

Caption: Steric hindrance at the carbonyl carbon by the ortho-methyl group.

Electronic Effects

All three methyl groups are electron-donating through a positive inductive effect (+I). The methyl group at the C4 (para) position also donates electron density through hyperconjugation. These effects collectively increase the electron density on the benzene ring, which is relayed to the carbonyl group. This increased electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzoyl chloride. [3] The order of electronic influence on the carbonyl group is generally para > ortho > meta for electron-donating alkyl groups. Therefore, the combined electronic effect of the 2,3,4-trimethyl substitution will be a noticeable deactivation of the acyl chloride functionality towards nucleophilic attack.

Comparative Reactivity:

Based on these combined effects, the expected order of reactivity towards nucleophilic acyl substitution is:

Benzoyl Chloride > 2,3,4-Trimethylbenzoyl Chloride > 2,4,6-Trimethylbenzoyl Chloride

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons at the C5 and C6 positions.

-

Methyl Protons: Three distinct singlets are expected for the three methyl groups, likely in the range of 2.2-2.6 ppm. The ortho-methyl group may be shifted slightly downfield compared to the meta and para-methyl groups.

¹³C NMR:

-

Carbonyl Carbon: The signal for the carbonyl carbon is expected to appear in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the methyl groups will be shifted downfield.

-

Methyl Carbons: Three distinct signals for the methyl carbons are anticipated in the aliphatic region (approximately 19-22 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration. For substituted benzoyl chlorides, this band typically appears in the range of 1760-1800 cm⁻¹. Due to the electron-donating nature of the methyl groups, the C=O bond is slightly weakened, and the stretching frequency is expected to be at the lower end of this range, likely around 1770 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. A study on substituted benzoyl halides noted that the C=O stretching vibration is often split into two bands due to Fermi resonance with an overtone of the C-Cl stretching vibration. [6]

| Spectroscopic Technique | Predicted Key Signals for 2,3,4-Trimethylbenzoyl Chloride |

|---|---|

| ¹H NMR | Aromatic H: ~7.0-8.0 ppm (2H, two singlets)Methyl H: ~2.2-2.6 ppm (9H, three singlets) |

| ¹³C NMR | Carbonyl C: ~165-170 ppmAromatic C: 6 signalsMethyl C: ~19-22 ppm (3 signals) |

| IR Spectroscopy | C=O Stretch: ~1770 cm⁻¹ (strong) |

Implications for Reactivity in Acylation Reactions

The combined steric and electronic effects of the 2,3,4-trimethyl substitution pattern have significant implications for the use of this reagent in organic synthesis.

-

Reduced Reactivity: Compared to benzoyl chloride, 2,3,4-trimethylbenzoyl chloride will be a less potent acylating agent. Reactions with nucleophiles such as alcohols and amines will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields.

-

Substrate Scope: The steric hindrance from the ortho-methyl group may lead to lower yields when reacting with bulky nucleophiles. For example, acylation of tertiary alcohols may be particularly challenging.

-

Chemoselectivity: The attenuated reactivity could be advantageous in situations requiring chemoselectivity. For instance, in a molecule with multiple nucleophilic sites, 2,3,4-trimethylbenzoyl chloride might allow for the selective acylation of a more reactive, less hindered site.

Conclusion

The 2,3,4-trimethyl substitution on benzoyl chloride introduces a nuanced interplay of steric and electronic effects. The ortho-methyl group provides a moderate level of steric hindrance at the carbonyl center, while the cumulative electron-donating effects of all three methyl groups reduce the electrophilicity of the carbonyl carbon. Consequently, 2,3,4-trimethylbenzoyl chloride is predicted to be a less reactive acylating agent than its unsubstituted counterpart, but more reactive than the sterically congested 2,4,6-trimethylbenzoyl chloride. This guide provides a theoretical framework and practical protocols to aid researchers in the synthesis, characterization, and effective utilization of this and related substituted benzoyl chlorides in their synthetic endeavors.

References

-

PubChem. (n.d.). 4-Methylbenzoyl Chloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Supporting Information. (n.d.). 2. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. [Link]

-

askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by. [Link]

-

Pearson. (2024, July 14). Show how you would use an acid chloride as an intermediate to syn.... [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]

- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. [Link]

-

Sci-Hub. (n.d.). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. [Link]

-

ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. [Link]

-

lookchem. (n.d.). Cas 1711-06-4,3-Methylbenzoyl chloride. [Link]

-

SciSpace. (n.d.). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. NIST Chemistry WebBook. [Link]

-

Quora. (2017, October 28). Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism?. [Link]

-

PubChem. (n.d.). 4-Methylbenzyl chloride. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. NIST Chemistry WebBook. [Link]

-

MDPI. (n.d.). (4S,10aS,11S)-4-Hydroxy-2,7,7-trimethyl-11-(4-methylbenzoyl)-7,8-dihydro-10H-4,10a-methanoo[7][8]xazino[3,4-d]t[4][8][9]hiadiazepine-5,*. [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. [Link]

-

YouTube. (2024, June 17). Making benzoyl chloride. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. [Link]

-

Organic & Biomolecular Chemistry. (2015, August 28). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. [Link]

-

Filo. (2025, April 20). Benzyl chloride is m-directing group. [Link]

Sources

- 1. Cas 1711-06-4,3-Methylbenzoyl chloride | lookchem [lookchem.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 6. Sci-Hub: are you are robot? [sci-hub.box]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

The Electronic and Steric Dynamics of 2,3,4-Trimethylbenzoyl Chloride in Nucleophilic Acyl Substitution

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Benzoyl chlorides are foundational acylating agents in organic synthesis and active pharmaceutical ingredient (API) development. While their baseline reactivity is well-understood, multi-substituted derivatives like 2,3,4-trimethylbenzoyl chloride present complex reactivity profiles. This guide deconstructs the specific electronic (inductive and hyperconjugative) and steric (ortho and buttressing) effects imparted by the 2,3,4-trimethyl substitution pattern. By understanding how these factors force a mechanistic shift from an associative to a dissociative reaction pathway, researchers can better optimize reaction conditions, select appropriate catalysts, and predict intermediate stability during drug synthesis.

Molecular Architecture and Electronic Effects

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon[1]. Substituents on the aromatic ring modulate this electrophilicity by either withdrawing or donating electron density[1]. In 2,3,4-trimethylbenzoyl chloride, the three methyl groups act as strong electron-donating groups (EDGs) through two primary mechanisms:

Inductive Effect (+I)

Alkyl groups are inherently electron-donating through the sigma ( σ ) bond framework. In this molecule, the methyl groups at positions 2, 3, and 4 all contribute to a cumulative +I effect, pushing electron density toward the electron-deficient carbonyl carbon and reducing its partial positive charge ( δ+ ).

Hyperconjugation

Beyond the inductive effect, the methyl groups at the ortho (2-) and para (4-) positions donate electron density directly into the aromatic π -system via hyperconjugation. The alignment of the C-H σ -bonds of the methyl groups with the adjacent π -orbitals allows for the delocalization of electrons into the ring. This significantly enriches the electron density of the aromatic system, which subsequently stabilizes the carbonyl carbon. The meta (3-) methyl group cannot participate in hyperconjugation with the carbonyl group, meaning its electronic contribution is strictly inductive[1].

Steric Hindrance: The Ortho and Buttressing Effects

While electronic effects reduce the intrinsic electrophilicity of the molecule, steric factors physically dictate the trajectory of incoming nucleophiles.

-

The Ortho Effect: The methyl group at the 2-position introduces severe steric bulk directly adjacent to the reactive acyl chloride center. This physical barrier severely impedes the approach of nucleophiles (such as amines or alcohols), disrupting the formation of the bulky tetrahedral intermediate required for standard acyl substitution[2].

-

The Buttressing Effect: The steric shielding is further amplified by the adjacent 3-methyl group. The van der Waals repulsion between the 3-methyl and 2-methyl groups pushes the 2-methyl group slightly out of its ideal geometry and closer to the carbonyl group. This "buttressing" effectively increases the steric footprint of the ortho-substituent, compounding the resistance to nucleophilic attack[3].

Logical mapping of electronic and steric effects driving the mechanistic shift.

Mechanistic Implications: The Associative vs. Dissociative Spectrum

The solvolysis and aminolysis of benzoyl chlorides do not follow a single static mechanism; rather, they operate on a spectrum between an associative ( SN2 -like, addition-elimination) pathway and a dissociative ( SN1 -like, ionization) pathway[4],[5].

-

Associative Pathway: Favored by unsubstituted or electron-withdrawing derivatives. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate before the chloride leaving group is expelled[6].

-

Dissociative Pathway: Favored by highly electron-rich derivatives. The C-Cl bond breaks first, generating a highly reactive, resonance-stabilized acylium ion intermediate, followed by rapid nucleophilic trapping[6].

The Case for 2,3,4-Trimethylbenzoyl Chloride: The combination of strong electron donation (which stabilizes the positive charge of an acylium ion) and severe steric hindrance (which prevents the formation of a tetrahedral intermediate) forces 2,3,4-trimethylbenzoyl chloride to react almost exclusively via the dissociative pathway[6],[3]. Because the rate-determining step becomes the ionization of the C-Cl bond rather than nucleophilic attack, the reaction rate becomes highly dependent on the ionizing power of the solvent rather than the nucleophilicity of the reagent[5].

Comparative Reactivity Data

To contextualize this behavior, the following table summarizes the theoretical mechanistic tendencies and relative electrophilicity of structurally related benzoyl chlorides.

| Compound | Substituent Electronic Effect | Steric Hindrance | Dominant Solvolysis Mechanism | Relative Electrophilicity |

| Benzoyl Chloride | None (Standard) | Low | Associative ( SN2 -like) | High |

| 4-Methylbenzoyl Chloride | Weak EDG (+I, Hyperconjugation) | Low | Mixed / Borderline | Moderate |

| 2,6-Dimethylbenzoyl Chloride | EDG + Strong Ortho Effect | Very High | Dissociative ( SN1 -like) | Low |

| 2,3,4-Trimethylbenzoyl Chloride | Strong EDG + Ortho/Buttressing | High | Dissociative ( SN1 -like) | Very Low |

Table 1: Relative reactivity and mechanistic tendencies of substituted benzoyl chlorides, extrapolated from established Hammett plot deviations[4],[3].

Experimental Workflow: Kinetic Profiling via Conductometry

To empirically validate the mechanistic shift of 2,3,4-trimethylbenzoyl chloride, researchers must isolate the dissociative pathway. This is achieved by measuring solvolysis rates in a highly ionizing, weakly nucleophilic solvent system, such as 97% w/w hexafluoroisopropanol (HFIP)-water[5].

Because the solvolysis of acyl chlorides generates H+ and Cl− ions, the reaction progress can be continuously monitored via high-resolution conductometry[4].

Step-by-Step Methodology

Causality & Design: HFIP is chosen because its high polarity stabilizes the acylium ion transition state, while its extreme steric bulk and strong hydrogen-bonding network suppress its nucleophilicity, preventing background SN2 reactions[5].

-

Solvent Preparation: Prepare a 97% w/w HFIP-water mixture using HPLC-grade reagents. Degas the solvent via sonication to prevent bubble formation on the conductivity probe.

-

Thermal Equilibration: Transfer 50.0 mL of the solvent system into a jacketed conductivity cell. Circulate water to maintain a strict 25.0 ± 0.1 °C environment. Causality: Solvolysis kinetics are highly temperature-dependent; strict thermal control ensures reproducibility.

-

Substrate Preparation (Self-Validation): Prepare a 0.1 M stock solution of 2,3,4-trimethylbenzoyl chloride in anhydrous acetone. Validation step: Prepare a parallel stock of unsubstituted benzoyl chloride to serve as a kinetic baseline.

-

Injection & Initiation: Inject 50 μ L of the substrate stock into the equilibrated conductivity cell under rapid stirring. Start the data acquisition system simultaneously.

-

Conductometric Monitoring: Record the conductivity ( Gt ) at 1-second intervals. The generation of HCl will cause a logarithmic increase in conductivity until the reaction reaches completion ( G∞ ).

-

Kinetic Data Analysis: Plot ln(G∞−Gt) versus time ( t ). The slope of the resulting linear regression yields the pseudo-first-order rate constant ( kobs )[2].

Step-by-step conductometric workflow for solvolysis kinetic profiling.

Conclusion & Applications in Drug Development

For drug development professionals synthesizing complex amides or esters, utilizing 2,3,4-trimethylbenzoyl chloride requires a strategic departure from standard acylation protocols. Because the molecule is highly resistant to associative nucleophilic attack due to profound steric hindrance and electronic deactivation, standard base-catalyzed conditions (e.g., using triethylamine or pyridine) may result in poor yields.

Instead, chemists should leverage its propensity for the dissociative pathway. Utilizing highly ionizing conditions, or employing Lewis acid catalysts (like AlCl3 or AgOTf ) to actively abstract the chloride and force the generation of the acylium ion, will bypass the steric bottlenecks and facilitate efficient coupling.

Sources

The Asymmetric Frontier: Advanced Research Applications of 2,3,4-Trimethylbenzoyl Chloride

Executive Summary

While symmetric acyl donors dominate industrial chemistry, the asymmetric 2,3,4-trimethylbenzoyl chloride represents an underutilized frontier in both polymer science and medicinal chemistry. By presenting three contiguous methyl groups, this compound introduces profound steric bias. This whitepaper provides an in-depth technical analysis of how researchers can leverage this asymmetry to engineer low-temperature radical initiators and synthesize conformationally restricted pharmacophores.

Structural Rationale: The Power of Asymmetry

In structural chemistry, symmetry dictates crystal lattice energy and molecular rotation. The widely used isomer, 2,4,6-trimethylbenzoyl chloride, is highly symmetric and serves primarily as a building block for UV photoinitiators[1]. In contrast, 2,3,4-trimethylbenzoyl chloride breaks this symmetry. The contiguous methyl groups at the 2, 3, and 4 positions create a localized lipophilic bulk on one hemisphere of the aromatic ring, leaving the 5 and 6 positions unhindered.

This specific steric topology drives two critical phenomena:

-

Lattice Disruption: When incorporated into peroxides, the asymmetry prevents tight crystalline packing, significantly lowering thermal decomposition thresholds[2].

-

Rotational Restriction: When reacted with amines, the ortho-methyl group forces the resulting amide carbonyl out of coplanarity with the aromatic ring, locking the molecule into a rigid 3D conformation.

Polymer Science: Engineering Low-Temperature Radical Initiators

The Causality of Asymmetric Peroxides

In the manufacturing of silicone rubber, hot cross-linking is initiated by the thermal cleavage of dibenzoyl peroxides. Traditional symmetric peroxides (e.g., bis(2,4-dichlorobenzoyl) peroxide) require temperatures exceeding 100°C to initiate radical formation. By introducing 2,3,4-trimethylbenzoyl chloride as a secondary acyl donor during synthesis, researchers can generate asymmetric dibenzoyl peroxides. The steric mismatch between the two distinct aryl rings disrupts intermolecular forces, lowering the Self-Accelerating Decomposition Temperature (SADT) and allowing for cross-linking at lower, safer temperatures without scorching the polymer matrix[2].

Workflow for synthesizing asymmetric dibenzoyl peroxides for silicone cross-linking.

Self-Validating Protocol: Synthesis of Asymmetric Dibenzoyl Peroxides

This protocol outlines the controlled alkaline oxidation required to produce mixed peroxides while preventing thermal runaway.

Step 1: Reagent Partitioning

-

Action: In a jacketed reactor, dissolve 2,4-dichlorobenzoyl chloride (90 mol%) and 2,3,4-trimethylbenzoyl chloride (10 mol%) in toluene.

-

Causality: Toluene acts as a non-reactive heat sink and organic phase for the resulting peroxide, stabilizing the highly reactive intermediates.

Step 2: Alkaline Oxidation

-

Action: Slowly add 30% aqueous hydrogen peroxide ( H2O2 ) simultaneously with sodium hydroxide (NaOH) to maintain a pH of 10–14.

-

Causality: A highly alkaline environment is mandatory to deprotonate H2O2 into the perhydroxyl anion ( HOO− ), which is the active nucleophile that attacks the acyl chloride[2].

Step 3: Thermal Control & Reaction Monitoring

-

Action: Maintain the reaction temperature strictly between 0°C and 40°C under vigorous stirring.

-

Validation Check: Continuous thermocouple monitoring. Success Criterion: Temperature remains stable. Spikes >40°C indicate premature auto-accelerating homolytic cleavage of the O-O bond and require immediate quenching.

Step 4: Extraction and SADT Validation

-

Action: Halt stirring, separate the organic phase, wash with cold water, and dry.

-

Validation Check: Perform Differential Scanning Calorimetry (DSC). Success Criterion: The extracted mixture must exhibit a decomposition exotherm onset at least 5–10°C lower than that of pure bis(2,4-dichlorobenzoyl) peroxide, confirming successful asymmetric integration.

Medicinal Chemistry: Exploiting Steric Bias in Pharmacophores

The Causality of Conformationally Restricted N-Acylation

In structure-based drug design, targeting deep, lipophilic pockets (such as those in specific kinases or GPCRs) requires rigid pharmacophores. 2,3,4-Trimethylbenzoyl chloride serves as an elite building block for this purpose. Furthermore, halogenated derivatives, such as 5-bromo-2,3,4-trimethylbenzoyl chloride, provide an active site for subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the modular expansion of pharmaceutical libraries[3],[4].

Self-validating methodology for generating conformationally restricted pharmacophores.

Self-Validating Protocol: Biphasic Schotten-Baumann Acylation

Because 2,3,4-trimethylbenzoyl chloride is highly sterically hindered, traditional monophasic acylation with pyridine often fails due to the inability to form the bulky acylpyridinium intermediate. A biphasic approach is required.

Step 1: Biphasic System Setup

-

Action: Dissolve the target secondary amine (1.0 eq) in dichloromethane (DCM). Add an equal volume of saturated aqueous sodium carbonate ( Na2CO3 ).

-

Causality: The biphasic system continuously partitions the generated HCl byproduct into the aqueous phase, preventing the protonation of the target amine without relying on bulky organic bases that struggle to interact with the hindered acyl chloride.

Step 2: Controlled Acylation

-

Action: Cool the biphasic mixture to 0°C. Dropwise, add 2,3,4-trimethylbenzoyl chloride (1.1 eq) dissolved in DCM over 30 minutes.

-

Causality: The 0°C environment minimizes the competitive hydrolysis of the acyl chloride by the aqueous phase, ensuring high atom economy.

Step 3: Reaction Progression & LC-MS Validation

-

Action: Remove the ice bath, warm to room temperature, and stir vigorously for 4 hours.

-

Validation Check: Sample the organic layer for LC-MS analysis. Success Criterion: >95% consumption of the starting amine mass and the appearance of the [M+H]+ product peak.

Step 4: Structural Validation via NMR

-

Action: Separate the DCM layer, wash with brine, dry over Na2SO4 , concentrate, and purify via flash chromatography.

-

Validation Check: Perform 1H -NMR (Nuclear Magnetic Resonance). Success Criterion: The spectrum must show a distinct doublet/singlet integration pattern for the aromatic protons of the 2,3,4-trimethylphenyl group, confirming the structural integrity of the asymmetric ring was maintained during acylation.

Quantitative Analysis of Acyl Donors

To contextualize the utility of 2,3,4-trimethylbenzoyl chloride, the table below summarizes the physicochemical impact of different benzoyl chloride substitution patterns on downstream applications.

| Acyl Donor Derivative | Substitution Pattern | Primary Application | Peroxide Decomposition Temp (°C)* | Steric Bias |

| Benzoyl chloride | Unsubstituted | General acylation | ~105°C | None |

| 2,4-Dichlorobenzoyl chloride | Symmetric (di-ortho/para) | Standard cross-linking | 102°C | Moderate |

| 2,4,6-Trimethylbenzoyl chloride | Symmetric (tri-substituted) | UV Photoinitiators | >100°C | High (Symmetric) |

| 2,3,4-Trimethylbenzoyl chloride | Asymmetric | Low-temp cross-linking / MedChem | <95°C | High (Asymmetric) |

*Note: Temperatures reflect the decomposition onset of the corresponding symmetric or asymmetric dibenzoyl peroxides derived from these acyl chlorides.

Conclusion

The asymmetric substitution of 2,3,4-trimethylbenzoyl chloride elevates it from a mere chemical intermediate to a precision tool. Whether utilized to depress the thermal activation energy of radical initiators in polymer engineering or to enforce rigid 3D geometries in drug discovery, its unique steric profile offers researchers a distinct advantage over traditional symmetric reagents.

Sources

Application Note: Esterification Reactions Utilizing 2,3,4-Trimethylbenzoyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Chemical Significance

In drug development and complex organic synthesis, the precise installation of ester linkages using sterically hindered acyl chlorides is a critical transformation. 2,3,4-Trimethylbenzoyl chloride (TMBC) is a highly specialized acylating agent. The presence of a methyl group at the ortho-position (C2), compounded by adjacent methyl groups at C3 and C4, creates a sterically demanding environment around the electrophilic carbonyl carbon. This steric bulk significantly retards standard nucleophilic attack by alcohols[1].

Despite these kinetic challenges, TMBC is highly valued in pharmaceutical synthesis for generating stable ester prodrugs, robust protecting groups, and specific active pharmaceutical ingredients (APIs)[1]. To achieve high-yielding esterification with TMBC, synthetic protocols must employ nucleophilic acyl transfer catalysts, such as 4-Dimethylaminopyridine (DMAP), to bypass the kinetic barriers imposed by the ortho-substitution[2][3].

Mechanistic Insights: The Role of DMAP in Overcoming Steric Hindrance

Direct esterification of alcohols with TMBC is notoriously sluggish[4]. The causality behind the experimental choice of using DMAP lies in its superior nucleophilicity compared to the target alcohol.

-

Formation of the N-Acylpyridinium Intermediate: DMAP rapidly attacks the sterically hindered carbonyl of TMBC, displacing the chloride ion. This generates an N-acylpyridinium salt[2].

-

Electrophilic Activation: The resulting N-acylpyridinium intermediate is significantly more electrophilic than the parent acyl chloride due to the positive charge on the pyridine nitrogen, which draws electron density away from the carbonyl carbon[3].

-

Alcoholysis: The target alcohol then attacks this highly reactive intermediate, yielding the desired sterically hindered ester and regenerating the DMAP catalyst[2].

-

Acid Scavenging: An auxiliary base, typically triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added in stoichiometric excess to neutralize the generated hydrochloric acid, thereby driving the reaction to completion and protecting acid-sensitive functional groups[5].

DMAP-catalyzed nucleophilic acyl substitution mechanism overcoming steric hindrance.

Quantitative Data: Substrate Scope and Yield Optimization

The steric bulk of the alcohol substrate inversely correlates with the reaction rate and overall yield. The following table summarizes the expected performance of TMBC across various alcohol classes under standard DMAP/Et₃N conditions.

| Alcohol Classification | Example Substrate | Catalyst / Base System | Temperature & Time | Expected Yield Range |

| Primary Alcohols | Benzyl alcohol | 0.1 eq DMAP / 1.5 eq Et₃N | 0 °C → RT, 2–3 h | 85% – 95% |

| Secondary Alcohols | Isopropanol | 0.2 eq DMAP / 1.5 eq Et₃N | 0 °C → RT, 4–6 h | 70% – 85% |

| Tertiary Alcohols | tert-Butanol | 1.0 eq DMAP / 2.0 eq Et₃N | RT → 40 °C, 12–18 h | 30% – 50% |

| Phenols | Phenol derivatives | 0.1 eq DMAP / 1.5 eq Et₃N | 0 °C → RT, 3–4 h | 80% – 90% |

Data Synthesis: Yields are highly dependent on moisture exclusion and the strict maintenance of anhydrous conditions during the initial acylpyridinium formation.

Experimental Protocols

Experimental Design & Causality

Every step in this protocol is designed as a self-validating system to ensure reproducibility:

-

Anhydrous Dichloromethane (DCM): Water competes with the alcohol for the N-acylpyridinium intermediate, leading to the hydrolysis of TMBC into 2,3,4-trimethylbenzoic acid. Anhydrous conditions are mandatory.

-

0 °C Initialization: The initial reaction between TMBC and DMAP/Et₃N is highly exothermic. Cooling controls the reaction kinetics, preventing the degradation of the acyl chloride and minimizing the formation of dark, polymeric byproducts[5].

-

Order of Addition: Adding the acyl chloride dropwise to the alcohol/base mixture ensures that the alcohol is always in excess relative to the active electrophile, suppressing unwanted side reactions[5].

Step-by-step experimental workflow for the esterification of alcohols with TMBC.

Step-by-Step Methodology: Standard Esterification

Materials Required:

-

2,3,4-Trimethylbenzoyl chloride (1.1–1.2 equivalents)

-

Target Alcohol (1.0 equivalent)

-

Triethylamine (Et₃N) (1.5 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents for primary/secondary; up to 1.0 eq for tertiary)

-

Anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of substrate)

Procedure:

-

Preparation of the Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, dissolve the target alcohol (1.0 eq) in anhydrous DCM.

-

Addition of Catalysts and Base: Add DMAP (0.1 eq) and Et₃N (1.5 eq) to the stirring solution. Ensure complete dissolution.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[5].

-

Addition of TMBC: In a separate dry vial, dilute 2,3,4-Trimethylbenzoyl chloride (1.1 eq) with a small volume of anhydrous DCM (approx. 1-2 mL). Using a syringe or dropping funnel, add the TMBC solution dropwise to the cooled reaction mixture over a period of 15–30 minutes[5].

-

Self-Validation Check: A white precipitate (triethylammonium chloride salts) should begin to form, indicating the reaction is proceeding.

-

-

Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the alcohol substrate is consumed.

-

Quenching and Work-up: Quench the reaction by adding deionized water (equal to half the reaction volume). Transfer the biphasic mixture to a separatory funnel.

-

Washing Sequence:

-

Wash the organic layer with 1 M aqueous HCl (1 x 10 mL) to remove excess Et₃N and DMAP[5].

-

Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) (1 x 10 mL) to neutralize and remove any unreacted 2,3,4-trimethylbenzoic acid generated from hydrolyzed TMBC[5].

-

Wash with saturated aqueous NaCl (Brine) (1 x 10 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[5].

-

Purification: Purify the crude ester via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the analytically pure sterically hindered ester.

References

-

Princeton University (Macmillan Group) - Lies My Sophomore Organic Professor Told Me: The Mechanism of DMAP Catalyzed Acylation of Alcohols [Link]

-

Chemistry LibreTexts - IV. Aryl Thionocarbonates (DMAP Catalysis Mechanisms) [Link]

- Google Patents - US4336400A - 3-(Hydroxy or hydroxymethyl)-4-hydroxy-alpha(aminomethyl)benzyl alcohols and methods of use (Applications of 2,3,4-Trimethylbenzoyl chloride)

-

YouTube - Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained [Link]

Sources

- 1. US4336400A - 3-(Hydroxy or hydroxymethyl)-4-hydroxy-alpha(aminomethyl)benzyl alcohols and methods of use - Google Patents [patents.google.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Friedel-Crafts acylation using 2,3,4-Trimethylbenzoyl chloride

Application Note: Precision Friedel-Crafts Acylation with 2,3,4-Trimethylbenzoyl Chloride

Executive Summary & Strategic Rationale

2,3,4-Trimethylbenzoyl chloride is a highly specialized acyl donor utilized extensively in the synthesis of sterically demanding aromatic ketones, photoinitiators, and critical pharmaceutical reference standards, such as Ketoprofen EP Impurity K[]. Unlike its symmetrical counterpart (2,4,6-trimethylbenzoyl chloride), the asymmetrical 2,3,4-trimethyl substitution pattern imparts unique steric shielding at the ortho (C2) position while leaving the other side exposed. This alters the kinetics of acylium ion formation and necessitates optimized Friedel-Crafts conditions to ensure efficient electrophilic aromatic substitution without promoting side reactions like decarbonylation or rearrangement[2].

This application note details the causality-driven methodologies required to achieve high-yielding, regioselective acylations using this hindered reagent.

Mechanistic Causality & Reagent Dynamics

Successful acylation with 2,3,4-trimethylbenzoyl chloride requires a precise balance of Lewis acidity, solvent polarity, and thermal control.

-

Acylium Ion Generation (Catalyst Selection): The ortho-methyl group creates a steric barrier that resists initial complexation with weak Lewis acids (e.g., ZnCl2 ). Therefore, stoichiometric amounts of anhydrous Aluminum Chloride ( AlCl3 ) are mandatory. AlCl3 forces complete ionization of the acyl chloride into a highly electrophilic, yet sterically stabilized, 2,3,4-trimethylbenzoylium ion[3].

-

Solvent Dynamics: Dichloromethane (DCM) is the optimal solvent for electron-rich to neutral substrates due to its low boiling point and ability to stabilize ionic intermediates. For deactivated substrates requiring forcing conditions, nitrobenzene is selected because it forms a soluble, moderated complex with AlCl3 , preventing catalyst degradation at elevated temperatures[4].

-

Thermal Kinetics: The initial complexation is highly exothermic and must be controlled at 0–5 °C to prevent premature degradation. However, the subsequent electrophilic attack (Wheland intermediate formation) is sterically hindered by the acyl donor's methyl groups, necessitating a gradual warming to 25 °C or mild reflux to overcome the activation energy barrier[5].

Visualizing the Reaction Architecture

Caption: Mechanistic workflow of .

Validated Experimental Workflows

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent yield loss.

Protocol: Synthesis of (2RS)-2-[3-(2,3,4-Trimethylbenzoyl)phenyl]propanoate (Ketoprofen Impurity K Precursor) Objective: Regioselective acylation of methyl 2-phenylpropanoate to build the core scaffold of Ketoprofen EP Impurity K[].

Materials:

-

2,3,4-Trimethylbenzoyl chloride (1.0 eq, 10.0 mmol)[6]

-

Methyl 2-phenylpropanoate (1.1 eq, 11.0 mmol)

-

Anhydrous Aluminum Chloride ( AlCl3 ) (1.2 eq, 12.0 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

1M HCl (aqueous) (50 mL)

Step-by-Step Procedure:

-

Catalyst Suspension: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend AlCl3 (12.0 mmol) in anhydrous DCM (25 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Causality: Cooling prevents aggressive, uncontrolled complexation in the next step, which can lead to localized boiling and reagent degradation.

-

-

Acylium Ion Formation: Dissolve 2,3,4-trimethylbenzoyl chloride (10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the AlCl3 suspension over 15 minutes. Stir for 30 minutes at 0 °C.

-

Causality: The solution will transition to a deep yellow/orange hue, visually confirming the generation of the stabilized acylium ion complex[4].

-

-

Substrate Addition: Dissolve methyl 2-phenylpropanoate (11.0 mmol) in DCM (15 mL). Add dropwise to the active acylium complex over 20 minutes, strictly maintaining the internal temperature below 5 °C.

-

Propagation & IPC (Self-Validation): Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

-

IPC Check: Withdraw a 50 µL aliquot, quench in 500 µL of 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2) or HPLC. The reaction is complete when the acyl chloride peak is consumed.

-

Validation Logic: If unreacted acyl chloride remains after 4 hours, the steric bulk is hindering the nucleophilic attack; elevate the temperature to 35 °C (mild reflux) for an additional 2 hours to force the reaction[2].

-

-

Quenching: Carefully pour the reaction mixture over 50 g of crushed ice containing 50 mL of 1M HCl.

-

Causality: The highly acidic quench is required to break the robust aluminum-ketone complex, liberating the free benzophenone derivative into the organic phase[4].

-

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic phases, wash with saturated NaHCO3 (30 mL) and brine (30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel chromatography to yield the target precursor, ready for downstream ester hydrolysis to yield the final API impurity standard[].

Quantitative Performance Metrics

The steric environment of 2,3,4-trimethylbenzoyl chloride dictates the yield and reaction time across different substrates. The table below summarizes expected performance metrics based on substrate nucleophilicity.

| Aromatic Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Regioisomer |

| Toluene | AlCl3 (1.2 eq) | DCM | 25 | 3 | 88 | para-substitution |

| Fluorobenzene | AlCl3 (1.5 eq) | DCM | 40 (reflux) | 6 | 76 | para-substitution |

| Methyl 2-phenylpropanoate | AlCl3 (1.2 eq) | DCM | 25 | 4 | 82 | meta / para mixture |

| Mesitylene | AlCl3 (1.2 eq) | CS2 or DCM | 0 to 25 | 5 | 85 | Mono-acylated[2] |

| Nitrobenzene | AlCl3 (2.0 eq) | Neat | 90 | 24 | < 10 | N/A (Highly Deactivated) |

Table 1: Comparative acylation metrics using 2,3,4-trimethylbenzoyl chloride. Data illustrates the necessity of thermal and stoichiometric adjustments based on substrate activation.

References

-

[3] The Friedel-Crafts Acylation Reaction - And Its Application To Polycyclic Aromatic Hydrocarbons. Scribd. 3

-

[2] Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. ResearchGate. 2

-

[4] Application Notes and Protocols: Acylation Reactions Using Mesityl 2,4,6-trimethylbenzoate. Benchchem. 4

-

[5] Ligand Design Enables the Palladium-Catalyzed Intermolecular Carbochlorocarbonylation of Alkynes and Cyclopentenone Formation. Journal of the American Chemical Society (ACS). 5

-

[] Ketoprofen EP Impurity K. BOC Sciences.

-

[6] 2,4,6-Trimethylbenzoyl chloride 938-18-1 wiki. Guidechem. 6

Sources

Application Note: Advanced Synthesis of Ketones from 2,3,4-Trimethylbenzoyl Chloride

Executive Summary & Strategic Rationale

2,3,4-Trimethylbenzoyl chloride is a highly versatile, sterically hindered acylating agent utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and industrial photoinitiators[1]. The direct conversion of acid chlorides to ketones via organometallic reagents (e.g., Grignard or organolithium reagents) is notoriously problematic due to the high reactivity of the intermediate ketone, which rapidly undergoes over-addition to form tertiary alcohols.

To achieve high-yielding, selective ketone synthesis, Application Scientists must employ controlled synthetic pathways. This guide details two field-proven methodologies:

-

The Friedel-Crafts Acylation Route: Ideal for synthesizing bulky diaryl ketones by exploiting electrophilic aromatic substitution[2].

-

The Weinreb Amide Route: The gold standard for synthesizing alkyl or aryl ketones via a stable, chelated tetrahedral intermediate that strictly prevents over-addition[3].

Mechanistic Pathways & Logical Grounding

Friedel-Crafts Acylation Dynamics

The synthesis of diaryl ketones via Friedel-Crafts acylation relies on the generation of a highly electrophilic acylium ion. When 2,3,4-trimethylbenzoyl chloride is treated with a strong Lewis acid (e.g., anhydrous AlCl₃), the chloride is abstracted, forming a resonance-stabilized 2,3,4-trimethylacylium cation[4].

Causality in Experimental Design:

-

Stoichiometry: The Lewis acid must be used in stoichiometric excess (>1.1 equivalents). The resulting diaryl ketone possesses a Lewis basic carbonyl oxygen that strongly coordinates with AlCl₃, effectively deactivating the catalyst[5].

-

Regioselectivity: When reacting with an activated arene like anisole, the methoxy group acts as an ortho, para-director. However, the severe steric bulk of the 2,3,4-trimethylacylium ion heavily drives the reaction toward the para-position, yielding high regiochemical purity[5].

The Weinreb Amide (N-Methoxy-N-methylamide) Strategy

To synthesize alkyl ketones (e.g., 1-(2,3,4-trimethylphenyl)ethanone), the acid chloride is first converted into a Weinreb amide using N,O-dimethylhydroxylamine.

Causality in Experimental Design: When a Grignard reagent attacks the Weinreb amide, it forms a unique 5-membered cyclic tetrahedral intermediate. The magnesium atom is strongly chelated by both the carbonyl oxygen and the methoxy oxygen[6]. This chelation stabilizes the intermediate at low temperatures, completely halting further nucleophilic attack. The target ketone is only liberated during the aqueous acidic quench, making this a highly self-validating and controlled system[3].

Workflow Visualizations

Synthetic pathways for ketone generation from 2,3,4-Trimethylbenzoyl chloride.

Weinreb ketone synthesis mechanism showing the stable chelated intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-2',3',4'-trimethylbenzophenone via Friedel-Crafts Acylation

This protocol utilizes anisole to generate a sterically hindered diaryl ketone.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a strict inert atmosphere to prevent AlCl₃ hydrolysis[5].

-

Catalyst Suspension: Add anhydrous AlCl₃ (1.2 equivalents) and anhydrous dichloromethane (DCM) to the flask. Cool the suspension to 0 °C using an ice-water bath.

-

Acylium Ion Generation: Dissolve 2,3,4-Trimethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer to the addition funnel and add dropwise to the AlCl₃ suspension over 15 minutes.

-

In-Process Control: A color change (typically yellow/orange) indicates the formation of the acylium ion complex.

-

-

Substrate Addition: Dissolve anisole (1.0 equivalent) in DCM. Add dropwise to the reaction mixture at 0 °C to control the exothermic electrophilic aromatic substitution[4].

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–3 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1); the acid chloride spot should disappear.

-

Quenching & Workup: Carefully pour the mixture into a beaker containing crushed ice and 1M HCl.

-

Scientific Rationale: The acidic aqueous quench breaks the strong aluminum-ketone coordination complex, liberating the free diaryl ketone[5].

-

-

Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of 1-(2,3,4-Trimethylphenyl)ethanone via Weinreb Amide

This two-step protocol ensures the controlled synthesis of an alkyl ketone without tertiary alcohol byproducts.

Step 1: Preparation of the Weinreb Amide

-

Reaction Setup: In a dry flask under nitrogen, dissolve 2,3,4-Trimethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM (0.2 M).

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Base Addition: Cool the mixture to 0 °C. Slowly add Triethylamine (TEA) (2.5 equivalents) dropwise.

-

Scientific Rationale: TEA serves a dual purpose: it frees the hydroxylamine from its HCl salt and neutralizes the HCl generated during the nucleophilic acyl substitution.

-

-

Workup: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-methoxy-N,2,3,4-tetramethylbenzamide.

Step 2: Grignard Addition

-

Grignard Setup: Dissolve the purified Weinreb amide (1.0 equivalent) in anhydrous THF (0.1 M) under nitrogen. Cool strictly to 0 °C.

-

Nucleophilic Attack: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equivalents) dropwise.

-

In-Process Control: The reaction forms a stable tetrahedral magnesium chelate. Maintain at 0 °C for 1 hour[6].

-

-

Acidic Quench: Quench the reaction slowly with cold 1M HCl at 0 °C.

-

Scientific Rationale: The acidic environment hydrolyzes the magnesium chelate, collapsing the tetrahedral intermediate directly into the target ketone[3].

-

-

Isolation: Extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 1-(2,3,4-trimethylphenyl)ethanone.

Quantitative Data & Troubleshooting

Table 1: Comparative Analysis of Ketone Synthesis Routes